An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole. This document details a reliable synthetic protocol, outlines expected physicochemical and spectroscopic properties, and discusses potential biological activities based on structurally related compounds. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial interest in pharmaceutical research. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The incorporation of a bromo-methoxyphenyl moiety introduces functionalities known to contribute to a range of biological activities, including anticancer and anti-inflammatory effects. This guide focuses on the synthesis and detailed characterization of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole, a compound of interest for further pharmacological evaluation.
Synthesis of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
The most direct and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide salt. For the synthesis of the title compound, the commercially available 3-Bromo-4-methoxybenzonitrile serves as the starting material.
Proposed Synthetic Pathway
The synthesis proceeds via the reaction of 3-Bromo-4-methoxybenzonitrile with sodium azide, typically in the presence of a proton source like ammonium chloride or a Lewis acid, in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is heated to facilitate the cycloaddition. Subsequent acidification of the reaction mixture protonates the resulting tetrazolate salt, leading to the precipitation of the desired product.
Caption: Synthetic route to 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole.
Experimental Protocol
Materials:
-
3-Bromo-4-methoxybenzonitrile (CAS: 117572-79-9)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Bromo-4-methoxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated HCl.
-
A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.
Characterization
As of the compilation of this guide, specific experimental data for 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is not widely published. The following characterization data is predicted based on the analysis of structurally analogous compounds, including 5-(4-bromophenyl)-1H-tetrazole, 5-(3-bromophenyl)-1H-tetrazole, and 5-(4-methoxyphenyl)-1H-tetrazole.[1][2][3]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇BrN₄O |
| Molecular Weight | 255.07 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | 160-180 °C (Predicted range) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm.
-
A doublet corresponding to the proton ortho to the methoxy group.
-
A doublet of doublets for the proton between the bromo and tetrazole groups.
-
A doublet for the proton ortho to the bromo group.
-
-
Methoxy Protons: A singlet around δ 3.9 ppm.
-
N-H Proton: A broad singlet, typically downfield (>15 ppm), which may or may not be observable depending on solvent and concentration.
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.20 | d |
| ~7.80 | dd |
| ~8.10 | d |
| ~3.90 | s |
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d₆
-
Aromatic Carbons: Signals expected between δ 110-160 ppm.
-
Tetrazole Carbon: A signal around δ 155 ppm.
-
Methoxy Carbon: A signal around δ 56 ppm.
| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) |
| ~158.0 (C-OCH₃) |
| ~155.0 (C-tetrazole) |
| ~135.0 (C-Br) |
| ~132.0 (Ar-CH) |
| ~128.0 (Ar-C) |
| ~125.0 (Ar-CH) |
| ~115.0 (Ar-CH) |
| ~112.0 (Ar-C) |
| ~56.0 (O-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad band in the region of 2500-3200 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.
-
C=N and C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
Tetrazole Ring Vibrations: Characteristic absorptions between 1000-1200 cm⁻¹.[5][6]
-
C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
| Predicted IR Data (KBr, cm⁻¹) |
| Wavenumber (cm⁻¹) |
| 3100-2500 (br) |
| 3050 |
| 1610 |
| 1500 |
| 1250 |
| 1100 |
| 820 |
| 600 |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI)
-
Expected [M-H]⁻: m/z 253.9800[4]
Potential Biological Activity and Signaling Pathways
While the specific biological profile of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole has not been extensively reported, the structural motifs present suggest potential therapeutic applications. Bromo-methoxyphenyl derivatives have been investigated for their anticancer properties.[7][8] Several studies indicate that such compounds can induce apoptosis in cancer cells and may modulate key signaling pathways involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.[9]
The tetrazole moiety itself is a well-established pharmacophore in drug design, known to participate in hydrogen bonding interactions with biological targets.[10][11][12] Its inclusion can enhance the pharmacological profile of a molecule.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a hypothetical mechanism by which a bromo-methoxyphenyl compound could exert anti-cancer effects through the inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole and a predicted profile of its physicochemical and spectroscopic properties based on structurally similar compounds. The presence of the bromo-methoxyphenyl and tetrazole moieties suggests that this compound is a promising candidate for biological evaluation, particularly in the areas of oncology and inflammatory diseases. The experimental and predictive data presented herein offer a solid foundation for further research and development of this and related heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
